molecular formula C13H8N4O3 B5879647 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5879647
M. Wt: 268.23 g/mol
InChI Key: IMSXHNJZMPDAEB-UHFFFAOYSA-N
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Description

4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of O-acylamidoximes. One-pot methods have been developed for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles, which include the preparation of O-acylamidoximes followed by their cyclization using N,N′-dimethylacetamide as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Products include amino derivatives.

    Substitution: Products depend on the substituent introduced, such as halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of a pyridine ring with a 1,2,4-oxadiazole ring and a nitrophenyl group. This structure provides a distinct set of electronic and steric properties that can be exploited in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXHNJZMPDAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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